molecular formula C18H10O3 B5712733 benzo[e]naphtho[2,1-b]oxepine-8,13-dione

benzo[e]naphtho[2,1-b]oxepine-8,13-dione

Cat. No.: B5712733
M. Wt: 274.3 g/mol
InChI Key: XSXTYFZISFXKNX-UHFFFAOYSA-N
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Description

Benzo[e]naphtho[2,1-b]oxepine-8,13-dione is a synthetic naphthoquinone-fused oxepine of significant interest in organic and medicinal chemistry research. This compound features a unique polycyclic structure combining a naphthoquinone moiety with a seven-membered oxepine ring, making it a valuable scaffold for the development of novel pharmacologically active molecules. Its core naphthoquinone structure is a key pharmacophore known to confer biological activity, particularly in anticancer research, as seen in structurally related compounds that have demonstrated significant cytotoxicity against human hepatocellular carcinoma cell lines . Researchers utilize this compound as a versatile building block in heterocyclic chemistry and for the synthesis of more complex polycyclic structures. The oxepine ring, a seven-membered oxygen-containing heterocycle, is a subject of study in its own right, with established synthetic strategies involving ring expansion techniques . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

naphtho[2,1-c][2]benzoxepine-8,13-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O3/c19-17-13-7-3-4-8-14(13)18(20)21-15-10-9-11-5-1-2-6-12(11)16(15)17/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXTYFZISFXKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[e]naphtho[2,1-b]oxepine-8,13-dione typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with quinolinium salts. This reaction proceeds through C-alkylation and intramolecular O-alkylation, resulting in the formation of the desired product in good yields .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzo[e]naphtho[2,1-b]oxepine-8,13-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Chemistry: Benzo[e]naphtho[2,1-b]oxepine-8,13-dione is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential bioactivity. It has been investigated for its interactions with various biological targets, including enzymes and receptors.

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It is explored for its anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzo[e]naphtho[2,1-b]oxepine-8,13-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heteroatom and Ring Size Variations

Benzo[d]naphtho[2,3-g][1,3]oxazocine-8,13-dione Derivatives
  • Structure : Contains an 8-membered oxazocine ring (O and N atoms) fused to naphthalene and benzo systems.
  • Synthesis : Achieved via a green chemistry approach in water, avoiding column chromatography .
  • Properties : Enhanced environmental stability due to reduced synthetic hazards.
  • Key Difference : The oxazocine’s larger ring size and nitrogen atom alter electronic properties compared to the oxepine system.
Naphtho[2,1-b]thiophene Derivatives
  • Structure : Thiophene (sulfur-containing) fused to naphthalene.
  • Synthesis : Catalytic dehydrogenation/cycloisomerization using Pd/BaCO₃ .
  • Applications : Environmental pollutants (e.g., benzo[b]naphtho[2,1-b]thiophene is a priority pollutant per EU/EPA guidelines) .
  • Key Difference : Sulfur’s electron-rich nature enhances π-conjugation but reduces oxidative stability compared to oxygen-based systems.
Dibenzo[d,d']benzo[2,1-b:3,4-b']difuran (syn-DBBDF5)
  • Structure : Two fused furan rings (five-membered) with extended π-conjugation.
  • Applications : Organic semiconductors with hole mobility up to 0.1 cm²·V⁻¹·s⁻¹ in OFETs .
  • Key Difference : Smaller furan rings increase strain but improve charge transport efficiency.

Functional Group and Bioactivity Comparisons

Benzo[f]indole-4,9-dione Derivatives
  • Structure: Indole fused with naphthoquinone (dione groups).
  • Relevance : The dione groups in benzo[e]naphtho[2,1-b]oxepine-8,13-dione may similarly interact with redox-active biological targets.
Naphtho[2,1-b]furan-Based Diazepines/Triazepines
  • Structure : Furan fused with diazepine/triazepine rings.
  • Bioactivity : Antimicrobial activity against S. aureus and E. coli (MIC: 25–50 µg/mL) .
  • Relevance : The oxepine’s larger ring may offer improved pharmacokinetic properties over furan derivatives.

Electronic and Physical Properties

Compound λmax (nm) Hole Mobility (cm²·V⁻¹·s⁻¹) Key Application Reference
syn-DBBDF5 (furan-based) 350–400 0.1 OFETs
Benzo[b]naphtho[2,1-b]thiophene 290–320 N/A Environmental monitoring
This compound (predicted) 330–380 (estimated) N/A Drug design, materials

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for benzo[e]naphtho[2,1-b]oxepine-8,13-dione derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with brominated or nitrated naphtho[2,1-b]furan intermediates. For example, 8-bromo-substituted derivatives are synthesized via nitration or bromination of precursor compounds using HNO₃/H₂SO₄ or Br₂ in glacial acetic acid at 0–5°C . One-pot three-component reactions using Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (Et₃N) are also effective for generating fused oxepine systems, avoiding chromatography and enabling high yields .

Q. How are spectroscopic techniques applied to confirm the structure of this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Signals for aromatic protons (δ 6.8–8.0 ppm) and fused-ring systems (e.g., δ 5.96–6.06 ppm for oxazine CH groups) are critical .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 444 [M⁺] for brominated derivatives) and isotopic patterns confirm molecular weight and halogen presence .
  • IR Spectroscopy : Absorptions at 1168 cm⁻¹ (C=S) and 775 cm⁻¹ (C-O-C) validate functional groups .

Q. What reaction conditions optimize yields in cyclization steps for oxepine-containing heterocycles?

  • Methodological Answer : Cyclization of chloroacetamido intermediates (e.g., compound 8a-b ) in methanolic ammonia at 0–5°C ensures regioselective formation of diazepine or triazepine derivatives. Lower temperatures minimize side reactions, while ammonia acts as a nucleophile to promote ring closure .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and observed spectral data?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict NMR chemical shifts and compare them with experimental data to validate structural assignments. For example, discrepancies in aromatic proton shifts due to electron-withdrawing substituents (e.g., nitro groups) are resolved by analyzing charge distribution via Gaussian09 . X-ray crystallography (using SHELXL ) provides definitive structural confirmation, especially for resolving tautomeric forms .

Q. What strategies prevent isomer formation during the synthesis of fused oxepine systems?

  • Methodological Answer : Isomer formation (e.g., naphtho[2,1-b]furan vs. naphtho[2,3-b]furan derivatives) is controlled by adjusting reaction polarity. Polar solvents like DMF stabilize intermediates favoring [2,1-b] regioisomers, while steric hindrance from bulky substituents (e.g., trifluoromethyl groups) directs addition to specific positions .

Q. How are structure-activity relationships (SARs) evaluated for antimicrobial activity in oxepine derivatives?

  • Methodological Answer :

  • Minimum Inhibitory Concentration (MIC) Assays : Test compounds against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal strains (C. albicans) using serial dilution in nutrient broth (24–48 hr incubation) .
  • Functional Group Modulation : Introducing electron-withdrawing groups (e.g., nitro at C-8) enhances activity by increasing membrane permeability, while bulky substituents reduce efficacy due to steric effects .

Q. What analytical workflows address challenges in characterizing high-molecular-weight polycyclic derivatives?

  • Methodological Answer : High-resolution LC-MS (Q-TOF) coupled with collision-induced dissociation (CID) fragments complex structures for sequencing. For example, this compound’s fused rings are fragmented to confirm the oxepine linkage via m/z 329.349 [M+H]⁺ . Low-temperature phosphorescence spectroscopy (4.2 K) further distinguishes isomers in environmental samples .

Methodological Notes for Experimental Design

  • Crystallography : Use SHELXTL for refinement and ORTEP-3 for visualizing thermal ellipsoids, critical for validating bond angles in fused-ring systems .
  • Data Reproducibility : Document reaction stoichiometry (e.g., 1:2 HNO₃/H₂SO₄ for nitration) and purification methods (e.g., recrystallization in aqueous ethanol) to ensure reproducibility .

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